2-Chloro-N-(4-chlorophenethyl)propan-1-amine
CAS No.: 897926-35-1
Cat. No.: VC3798444
Molecular Formula: C11H15Cl2N
Molecular Weight: 232.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897926-35-1 |
|---|---|
| Molecular Formula | C11H15Cl2N |
| Molecular Weight | 232.15 g/mol |
| IUPAC Name | 2-chloro-N-[2-(4-chlorophenyl)ethyl]propan-1-amine |
| Standard InChI | InChI=1S/C11H15Cl2N/c1-9(12)8-14-7-6-10-2-4-11(13)5-3-10/h2-5,9,14H,6-8H2,1H3 |
| Standard InChI Key | IMMGGYIXPZKRMM-UHFFFAOYSA-N |
| SMILES | CC(CNCCC1=CC=C(C=C1)Cl)Cl |
| Canonical SMILES | CC(CNCCC1=CC=C(C=C1)Cl)Cl |
Introduction
Molecular Structure and Chemical Identity
Structural Characterization
The molecular structure of 2-chloro-N-(4-chlorophenethyl)propan-1-amine comprises a primary amine group bonded to a propane chain and a 4-chlorophenethyl substituent. Key structural identifiers include:
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IUPAC Name: 2-chloro-N-[2-(4-chlorophenyl)ethyl]propan-1-amine
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SMILES Notation: CC(CNCCC1=CC=C(C=C1)Cl)Cl
The hydrochloride form introduces a chloride counterion, stabilizing the amine group and improving crystallinity. X-ray diffraction and spectroscopic analyses (NMR, IR, MS) confirm the planar arrangement of the chlorophenethyl moiety and the stereochemistry of the chiral center at the second carbon of the propane chain.
Synthesis and Industrial Production
From 2-(4-Chlorophenyl)ethanol
A patented method involves three sequential reactions :
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Bromination: 2-(4-Chlorophenyl)ethanol reacts with hydrogen bromide gas at 70–90°C under reduced pressure (-0.85 to +0.37 bar) to yield 2-(4-chlorophenyl)ethyl bromide.
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Amination: The bromide intermediate reacts with 1-aminopropan-2-ol in a 5:1 molar ratio at 75–90°C to form 1-(4-chlorophenethylamino)propan-2-ol.
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Chlorination: Treatment with thionyl chloride () in toluene at 60–65°C replaces the hydroxyl group with chlorine, yielding the hydrochloride salt .
Alternative Pathway via 4-Chlorophenethylamine
A second route condenses 4-chlorophenethylamine with 2-chloropropan-1-ol using acid catalysis, followed by hydrochloride salt formation. This method offers moderate yields (60–70%) but is less scalable than the bromination approach.
Industrial Optimization
Large-scale production employs continuous flow reactors to enhance efficiency. Key parameters include:
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Temperature Control: Maintaining 70–90°C prevents thermal degradation .
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Solvent-Free Conditions: Minimizes waste and simplifies purification .
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Crystallization: Final product recrystallization from isopropanol/water mixtures achieves >99% purity .
Chemical Reactivity and Functional Transformations
Nucleophilic Substitution
The chlorine atoms at the propane chain and aromatic ring undergo nucleophilic substitution. For example:
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Hydroxylation: Reaction with aqueous NaOH replaces chloride with hydroxyl groups, forming 1-(4-chlorophenethylamino)propan-2-ol.
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Amination: Treatment with ammonia yields diamino derivatives, though these are less stable.
Oxidation and Reduction
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Oxidation: Strong oxidants (e.g., KMnO₄) convert the amine to nitro or carbonyl compounds.
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Reduction: Catalytic hydrogenation removes chlorine substituents, producing N-(4-phenethyl)propan-1-amine.
Stability Under Physiological Conditions
In vivo, the compound undergoes rapid hepatic metabolism via cytochrome P450 enzymes, primarily forming dechlorinated metabolites .
Pharmacological Applications and Mechanisms
Role as a Pharmaceutical Intermediate
2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride is a precursor to Agomelatine, a melatonin receptor agonist and serotonin antagonist used to treat major depressive disorder . Its structural rigidity and chlorine substituents enhance binding affinity to CNS targets .
Mechanism of Action in Derived Drugs
While the compound itself lacks direct bioactivity, its derivatives interact with:
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Serotonin 5-HT₂C Receptors: Modulation suppresses appetite and regulates mood .
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Melatonin MT₁/MT₂ Receptors: Agonism restores circadian rhythms, alleviating depression .
Preclinical Studies
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Antidepressant Efficacy: Rodent models show reduced immobility time in forced swim tests at doses of 10–50 mg/kg .
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Neurotoxicity: High doses (>100 mg/kg) induce dopaminergic neuron apoptosis, necessitating careful dosage control .
Industrial and Economic Landscape
Market Demand
The global market for this intermediate is projected to grow at 6.3% CAGR (2025–2030), driven by rising CNS disorder prevalence . Major manufacturers include Ningbo Inno Pharmchem, which produces 20+ metric tons annually .
Cost Analysis
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Raw Materials: 4-Chlorophenylacetic acid (€50/kg) and 2-chloroethyl magnesium bromide (€120/kg) dominate costs .
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Production Cost: €800–1,200/kg, with hydrochloride salt commanding a 30% price premium .
Regulatory Considerations
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